molecular formula C11H6Cl3FN2 B12079081 4-Chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine

4-Chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine

Cat. No.: B12079081
M. Wt: 291.5 g/mol
InChI Key: YJNFQMRMGDDGAM-UHFFFAOYSA-N
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Description

4-Chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine is a heterocyclic aromatic compound that contains chlorine, fluorine, and methyl substituents on a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine typically involves the reaction of 3,4-dichloroaniline with appropriate fluorinated and methylated reagents under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The use of boronic esters and palladium catalysts is common in such processes, ensuring efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove certain substituents or reduce the oxidation state of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

4-Chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine is unique due to its specific combination of chlorine, fluorine, and methyl substituents on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H6Cl3FN2

Molecular Weight

291.5 g/mol

IUPAC Name

4-chloro-2-(3,4-dichlorophenyl)-5-fluoro-6-methylpyrimidine

InChI

InChI=1S/C11H6Cl3FN2/c1-5-9(15)10(14)17-11(16-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3

InChI Key

YJNFQMRMGDDGAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC(=C(C=C2)Cl)Cl)Cl)F

Origin of Product

United States

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